![molecular formula C26H24O7 B1235445 (2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-(4-oxo-1-benzopyran-3-yl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester](/img/structure/B1235445.png)
(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-(4-oxo-1-benzopyran-3-yl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester
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Overview
Description
(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-(4-oxo-1-benzopyran-3-yl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester is a member of chromones.
Scientific Research Applications
Synthesis and Structural Analysis
Intermediate in Anticoagulant Synthesis : This compound has been identified as an important intermediate in the synthesis of the anticoagulant, apixaban. Its X-ray powder diffraction data is reported, showcasing no detectable impurities (Wang et al., 2017).
Enantiospecific Synthesis : The compound's enantiomers have been synthesized using hydroxybutanoates, leading to the production of tetrahydro-2H-pyranols with high enantiomeric excess (Deschenaux et al., 1989).
Chemical Reactions and Applications
Formation of Diamides : The compound has been used in reactions to form various diamides, showcasing its versatility in chemical synthesis (Agekyan & Mkryan, 2015).
Structural Studies of Analogues : Research has been conducted on the structures of similar 2H-pyran derivatives, highlighting the compound's relevance in the study of molecular structures (Valla et al., 1994).
Conformational Study of Chromane Derivatives : The compound's related chromane derivatives have been studied for their structural and conformational properties (Ciolkowski et al., 2009).
Synthesis of Optically Active Benzopyrans : Optically active benzopyrans, related to this compound, have been synthesized and used in the preparation of the hypoglycemic agent englitazone (Urban & Moore, 1992).
properties
Molecular Formula |
C26H24O7 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
prop-2-enyl (2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-(4-oxochromen-3-yl)-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C26H24O7/c1-2-11-30-26(29)23-12-19(21-16-31-22-6-4-3-5-20(22)25(21)28)13-24(33-23)32-15-18-9-7-17(14-27)8-10-18/h2-10,12,16,19,24,27H,1,11,13-15H2/t19-,24+/m0/s1 |
InChI Key |
WPSQOGFIDYKBAN-YADARESESA-N |
Isomeric SMILES |
C=CCOC(=O)C1=C[C@@H](C[C@@H](O1)OCC2=CC=C(C=C2)CO)C3=COC4=CC=CC=C4C3=O |
SMILES |
C=CCOC(=O)C1=CC(CC(O1)OCC2=CC=C(C=C2)CO)C3=COC4=CC=CC=C4C3=O |
Canonical SMILES |
C=CCOC(=O)C1=CC(CC(O1)OCC2=CC=C(C=C2)CO)C3=COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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